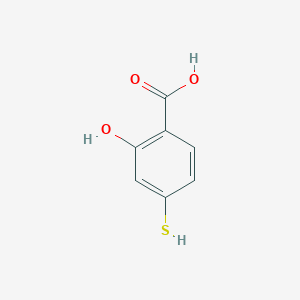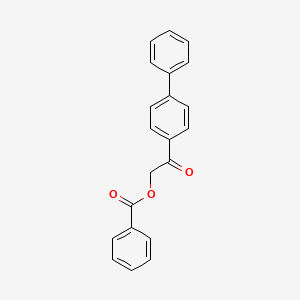
(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings attached to the pyrazole core, as well as a hydroxymethyl group at the 4-position of the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the bromine and chlorine substituents: This can be done through electrophilic aromatic substitution reactions using bromine and chlorine reagents.
Addition of the hydroxymethyl group: This step involves the reaction of the pyrazole derivative with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 4-position of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes as described above but optimized for efficiency, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The bromine and chlorine substituents can be reduced to hydrogen.
Substitution: The bromine and chlorine substituents can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: The major products would be the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major products would be the dehalogenated pyrazole derivatives.
Substitution: The major products would be the substituted pyrazole derivatives with new functional groups replacing the bromine and chlorine atoms.
科学的研究の応用
(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol would depend on its specific application. In general, it may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and chlorine substituents, as well as the hydroxymethyl group, can influence its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol: Similar structure but lacks the chlorine substituent.
(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol: Similar structure but lacks the bromine substituent.
(3-(4-Bromophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-YL)methanol: Similar structure but has a methyl group instead of a chlorine substituent.
Uniqueness
(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol is unique due to the presence of both bromine and chlorine substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of these substituents with the hydroxymethyl group at the 4-position of the pyrazole ring can result in distinct properties and applications compared to similar compounds.
特性
CAS番号 |
618441-61-5 |
|---|---|
分子式 |
C16H12BrClN2O |
分子量 |
363.63 g/mol |
IUPAC名 |
[3-(4-bromophenyl)-1-(4-chlorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H12BrClN2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-9,21H,10H2 |
InChIキー |
UUTCUUWWKDKBLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009735.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009744.png)

![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12009752.png)


![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B12009777.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12009785.png)




![3-(3-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12009823.png)

